
3-Ethyl-2-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a methylthio group (-SCH3) and the hydrogen atom in the meta position is replaced by an ethyl group (-C2H5)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
The reaction mixture is heated under reflux, allowing the ethyl group to attach to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of phenol derivatives
Substitution: Formation of halogenated or nitrated phenol derivatives
Applications De Recherche Scientifique
3-Ethyl-2-(methylthio)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with enzymes and proteins through its phenolic and methylthio groups. These interactions can lead to the modulation of enzyme activity or the inhibition of microbial growth. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)phenol: Lacks the ethyl group, making it less hydrophobic.
3-Methyl-2-(methylthio)phenol: Has a methyl group instead of an ethyl group, affecting its reactivity and solubility.
4-Ethyl-2-(methylthio)phenol: The ethyl group is in the para position, altering its chemical properties.
Uniqueness
3-Ethyl-2-(methylthio)phenol is unique due to the specific positioning of the ethyl and methylthio groups on the phenol ring. This arrangement influences its chemical reactivity, solubility, and potential biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
3-ethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
KONHWVXNJWSESK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




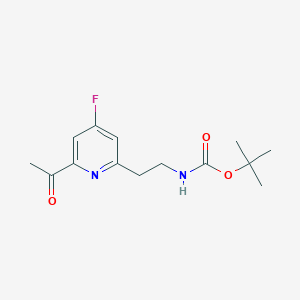
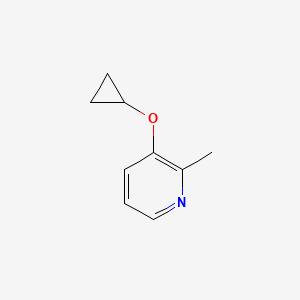
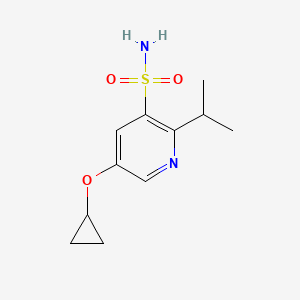
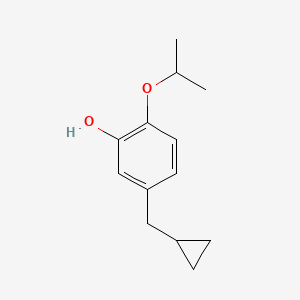

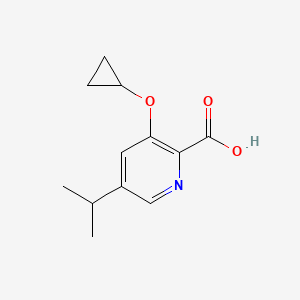

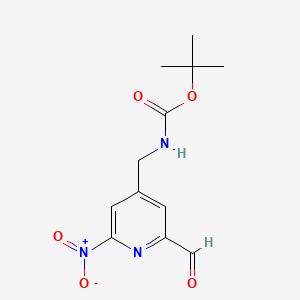

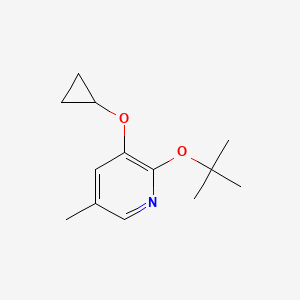
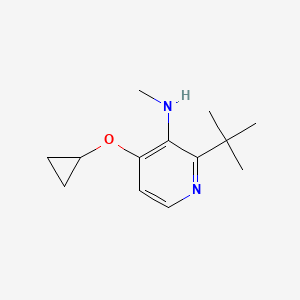
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
